This compound is often referenced in studies related to adenosine receptors, specifically the A2A receptor, which plays a significant role in various physiological processes and pathologies. Its classification falls under the category of benzamide derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide involves several key steps, typically starting from simpler precursors. While specific synthetic routes may vary, a general approach includes:
The molecular structure of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods such as molecular dynamics simulations or X-ray crystallography if available. These analyses provide insights into the spatial arrangement of atoms and potential interactions with biological targets.
The primary chemical reactions involving 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide include:
Detailed kinetic studies can be conducted to determine binding affinities (K_d values) and efficacy (E_max), providing essential data for understanding its pharmacological profile.
The mechanism of action for 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide primarily revolves around its interaction with adenosine receptors:
Studies involving radiolabeled ligands have shown that this compound can significantly alter dissociation rates, indicating its potential role in fine-tuning receptor responses.
The physical and chemical properties of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide include:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming structural integrity and purity.
4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide has several scientific applications:
A3 adenosine receptors (A3AR) are class A G protein-coupled receptors (GPCRs) that share 49% sequence similarity with A1 receptors but exhibit distinct tissue distribution and signaling profiles [3] [5]. Their mRNA is expressed in diverse tissues including testis, lung, kidneys, heart, and brain, with particularly high expression in mast cells and immune cells [3] [6]. Structurally, human A3AR (encoded by a gene on chromosome 1p13-p21) features a characteristic C-terminal segment rich in serine/threonine residues that facilitate rapid agonist-dependent desensitization [3]. Signaling occurs primarily through Gi/o protein coupling, leading to inhibition of adenylyl cyclase and reduced cAMP production. This pathway is critically involved in:
Pathologically, A3AR overexpression correlates with cancer progression (e.g., colorectal carcinoma and melanoma), making it a therapeutic target for antitumor strategies [3] [5].
Table 1: Key Physiological and Pathological Roles of A3 Adenosine Receptors
Physiological System | Function | Therapeutic Implication |
---|---|---|
Cardiovascular | Ischemic preconditioning, blood pressure modulation | Cardioprotection during ischemia/reperfusion |
Immune | Mast cell stabilization, TNF-α suppression | Anti-inflammatory therapies |
Central Nervous | Neurotransmitter modulation, glial activation | Neuroprotection in stroke/brain ischemia |
Oncology | Regulation of tumor proliferation/apoptosis | Antitumor drug development |
Allosteric modulators bind to topographically distinct sites from orthosteric agonists (e.g., adenosine), inducing conformational changes that fine-tune receptor responses [5] [7]. Unlike orthosteric ligands, they exhibit:
For A3AR, allosteric modulators like 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide (VUF5455) slow agonist dissociation kinetics without competing directly with orthosteric ligands [1] [2] [4]. This contrasts with conventional A3AR agonists (e.g., IB-MECA) or antagonists (e.g., MRS1523), which bind the conserved adenosine pocket and exhibit lower subtype selectivity or desensitization issues [3].
Table 2: Allosteric vs. Orthosteric Ligands for A3 Adenosine Receptors
Property | Allosteric Modulators (e.g., VUF5455) | Orthosteric Ligands (e.g., IB-MECA) |
---|---|---|
Binding Site | Secondary pocket (e.g., ECL2/TM5 interface) | Primary adenosine binding crevice |
Selectivity | High for A3AR subtype | Moderate (cross-reactivity with A1/A2A) |
Endogenous Ligand Dependence | Requires adenosine presence | Acts independently |
Desensitization | Minimal receptor downregulation | Rapid tachyphylaxis |
Therapeutic Window | Wider ("ceiling effect") | Narrower (dose-dependent side effects) |
The structural requirements for allosterism differ markedly from orthosteric antagonism. For 3-(2-pyridinyl)isoquinoline derivatives like VUF5455, a carbonyl group is essential for allosteric activity, while competitive binding relies on different pharmacophores [2]. This divergence enables rational design of hybrid molecules with dual orthosteric/allosteric actions [7].
:VUF5455 concentration-dependently slows the dissociation of the agonist radioligand [¹²⁵I]I-AB-MECA from human A3AR (EC₅₀ = 0.8 μM). At 10 μM, it extends the dissociation half-life by 3-fold compared to control conditions [2] [4]. This effect is:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9